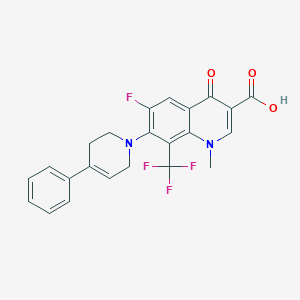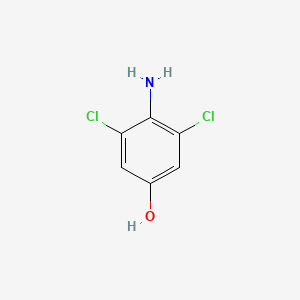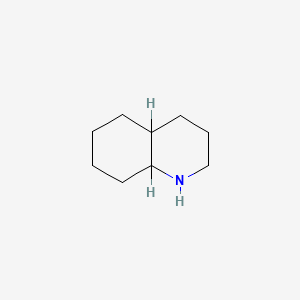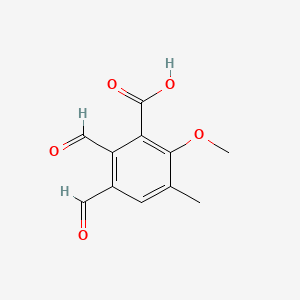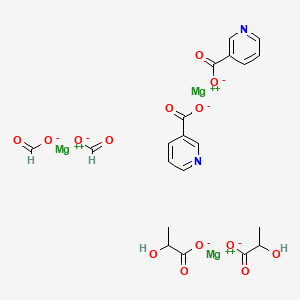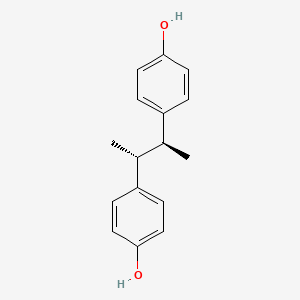![molecular formula C13H9NO2 B1201345 3H-Benzo[e]indol-2-carbonsäure CAS No. 50536-72-6](/img/structure/B1201345.png)
3H-Benzo[e]indol-2-carbonsäure
Übersicht
Beschreibung
3H-Benzo[e]indole-2-carboxylic acid is an indolyl carboxylic acid . It has a molecular weight of 211.22 .
Synthesis Analysis
The synthesis of 3H-Benzo[e]indole-2-carboxylic acid and its derivatives has been a subject of research. For instance, one study discusses the synthetic strategies of indole 2 and 3-carboxamide derivatives . Another study presents the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular formula of 3H-Benzo[e]indole-2-carboxylic acid is C13H9NO2 . The InChI code is 1S/C13H9NO2/c15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-7,14H,(H,15,16) .Physical And Chemical Properties Analysis
3H-Benzo[e]indole-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 211.22 g/mol . The compound has a topological polar surface area of 53.1 Ų .Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indolderivate, einschließlich 3H-Benzo[e]indol-2-carbonsäure, sind signifikante heterocyclische Systeme in Naturprodukten und Medikamenten {svg_1}. Sie spielen eine entscheidende Rolle in der Zellbiologie {svg_2}. Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Erkrankungen im menschlichen Körper hat in den letzten Jahren zunehmend Aufmerksamkeit erregt {svg_3}.
Behandlung von Krebszellen
Indolderivate, einschließlich this compound, haben sich als wirksam bei der Behandlung von Krebszellen erwiesen {svg_4}. Sie weisen verschiedene biologisch wichtige Eigenschaften auf, was sie zu einem vielversprechenden Forschungsgebiet in der Krebsbehandlung macht {svg_5}.
Behandlung von Mikroben
Indolderivate werden auch zur Behandlung von Mikroben verwendet {svg_6}. Ihre einzigartigen Eigenschaften machen sie effektiv im Kampf gegen verschiedene Arten von mikrobiellen Infektionen {svg_7}.
Behandlung von Störungen im menschlichen Körper
Indolderivate haben sich als wirksam bei der Behandlung verschiedener Arten von Störungen im menschlichen Körper erwiesen {svg_8}. Dies macht sie zu einem vielversprechenden Forschungsgebiet im Bereich der Medizin {svg_9}.
HIV-1 Integrase-Strangtransfer-Inhibitoren
Indol-2-carbonsäure-Derivate, einschließlich this compound, haben sich als Inhibitoren des Strangtransfers der HIV-1-Integrase erwiesen {svg_10} {svg_11} {svg_12}. Dies macht sie zu einem vielversprechenden Gerüst für die Entwicklung von Integrase-Inhibitoren {svg_13} {svg_14}.
Bindung an virale DNA
Indol-2-carbonsäure-Derivate haben sich als wirksam an die virale DNA bindend erwiesen {svg_15}. Diese Eigenschaft macht sie zu einem vielversprechenden Forschungsgebiet in der Entwicklung neuer antiviraler Medikamente {svg_16}.
Wirkmechanismus
Target of Action
The primary target of 3H-Benzo[e]indole-2-carboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the replication of the virus .
Mode of Action
3H-Benzo[e]indole-2-carboxylic acid interacts with its target, the HIV-1 integrase, by chelating with two Mg2+ ions within the active site of the enzyme . This interaction inhibits the strand transfer of the integrase, thereby preventing the integration of the viral DNA into the host cell’s genome .
Biochemical Pathways
It is known that the compound’s inhibition of hiv-1 integrase disrupts the viral replication process . This disruption can have downstream effects on other biochemical pathways involved in viral replication and the immune response.
Pharmacokinetics
The compound’s molecular weight of 21122 suggests that it may have favorable bioavailability characteristics.
Result of Action
The primary result of 3H-Benzo[e]indole-2-carboxylic acid’s action is the inhibition of HIV-1 integrase, leading to a disruption in the replication of the HIV virus . This can potentially lead to a decrease in viral load and an improvement in immune function.
Biochemische Analyse
Biochemical Properties
3H-Benzo[e]indole-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3H-Benzo[e]indole-2-carboxylic acid, have been shown to inhibit the strand transfer of integrase, an enzyme critical for the replication of certain viruses . The indole nucleus of 3H-Benzo[e]indole-2-carboxylic acid chelates with two magnesium ions within the active site of integrase, thereby inhibiting its activity . This interaction highlights the compound’s potential as an antiviral agent.
Cellular Effects
3H-Benzo[e]indole-2-carboxylic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 3H-Benzo[e]indole-2-carboxylic acid, have been found to exhibit cytotoxic effects against cancer cells . The compound’s interaction with DNA, particularly through minor groove binding, leads to the inhibition of cancer cell proliferation . Additionally, 3H-Benzo[e]indole-2-carboxylic acid has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of 3H-Benzo[e]indole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s indole nucleus plays a pivotal role in its biochemical activity. For instance, the binding of 3H-Benzo[e]indole-2-carboxylic acid to integrase involves chelation with magnesium ions, leading to enzyme inhibition . Additionally, the compound’s interaction with DNA through minor groove binding disrupts the normal function of the genetic material, thereby exerting cytotoxic effects . These molecular interactions underline the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-Benzo[e]indole-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3H-Benzo[e]indole-2-carboxylic acid remains stable under standard laboratory conditions . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its biochemical activity. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3H-Benzo[e]indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, 3H-Benzo[e]indole-2-carboxylic acid may induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to cellular toxicity, affecting normal cell function and viability . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
3H-Benzo[e]indole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism involves its conversion into different metabolites, which may exhibit distinct biological activities . For instance, the degradation of 3H-Benzo[e]indole-2-carboxylic acid can lead to the formation of indole-3-acetic acid, a plant hormone involved in growth regulation . The compound’s interaction with metabolic enzymes also affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3H-Benzo[e]indole-2-carboxylic acid within cells and tissues are critical for its biochemical activity. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 3H-Benzo[e]indole-2-carboxylic acid may localize to specific cellular compartments, influencing its accumulation and activity. Studies have shown that the compound can be distributed throughout different tissues, affecting its overall therapeutic potential .
Subcellular Localization
The subcellular localization of 3H-Benzo[e]indole-2-carboxylic acid plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, 3H-Benzo[e]indole-2-carboxylic acid may localize to the nucleus, where it interacts with DNA and other nuclear proteins, influencing gene expression and cellular function . The compound’s subcellular localization is essential for its therapeutic efficacy and biochemical activity.
Eigenschaften
IUPAC Name |
3H-benzo[e]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHFTOALJLZERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326658 | |
| Record name | 3H-Benzo[e]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50536-72-6 | |
| Record name | 3H-Benzo[e]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-Benzo[e]indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1201262.png)
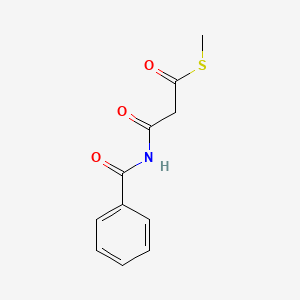
![2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole](/img/structure/B1201265.png)
![9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1201268.png)
